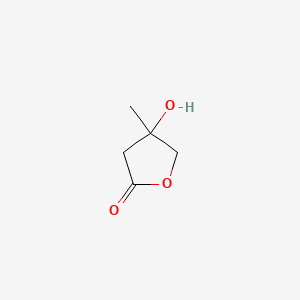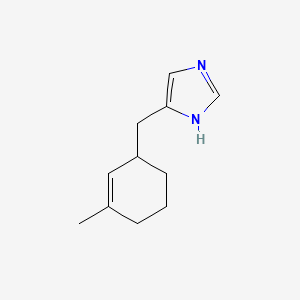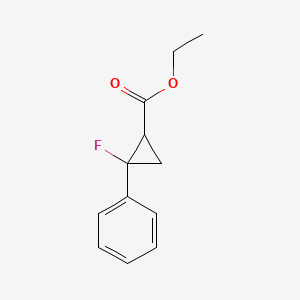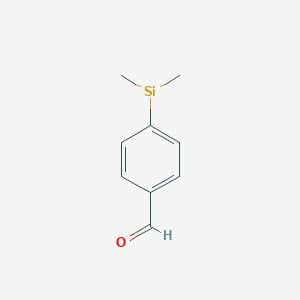
4-(Dimethylsilyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylsilyl)benzaldehyde is an organic compound with the molecular formula C9H12OSi It is a derivative of benzaldehyde, where a dimethylsilyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylsilyl)benzaldehyde typically involves the introduction of a dimethylsilyl group to benzaldehyde. One common method is the hydrosilylation of benzaldehyde using dimethylchlorosilane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Dimethylsilyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(Dimethylsilyl)benzoic acid.
Reduction: 4-(Dimethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Dimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of novel biomolecules and pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs with improved pharmacokinetic properties.
Industry: In material science, this compound can be used to create advanced materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism by which 4-(Dimethylsilyl)benzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. The dimethylsilyl group can stabilize reactive intermediates, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
4-(Dimethylsilyl)benzaldehyde can be compared with other benzaldehyde derivatives, such as:
4-Methylbenzaldehyde: Similar in structure but with a methyl group instead of a dimethylsilyl group. It has different reactivity and applications.
4-Hydroxybenzaldehyde: Contains a hydroxyl group, making it more polar and reactive in different types of chemical reactions.
4-Nitrobenzaldehyde: The nitro group significantly alters its reactivity, making it useful in different synthetic applications.
The uniqueness of this compound lies in the presence of the dimethylsilyl group, which imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications.
Propriétés
Formule moléculaire |
C9H11OSi |
|---|---|
Poids moléculaire |
163.27 g/mol |
InChI |
InChI=1S/C9H11OSi/c1-11(2)9-5-3-8(7-10)4-6-9/h3-7H,1-2H3 |
Clé InChI |
YNIGMYSDMMYIOC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



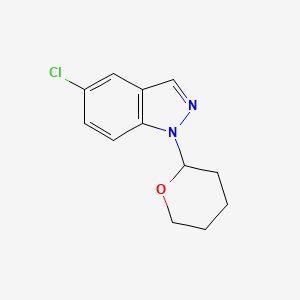

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)
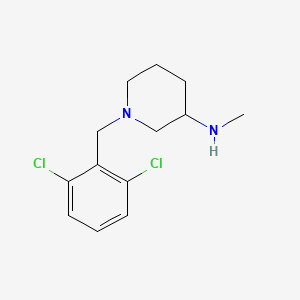

![[(2R,3R)-3-phenyloxiran-2-yl]methanol](/img/structure/B12831622.png)


